molecular formula C7H8ClNO3 B13602276 2-(2-Hydroxypyridin-4-yl)aceticacidhydrochloride

2-(2-Hydroxypyridin-4-yl)aceticacidhydrochloride

Cat. No.: B13602276
M. Wt: 189.59 g/mol
InChI Key: WAIDKJQLHPKIPS-UHFFFAOYSA-N
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Description

2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-hydroxypyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Hydroxypyridin-3-yl)acetic acid
  • **2-(2-Hydroxypyridin-5-yl)acetic acid
  • **2-(2-Hydroxypyridin-6-yl)acetic acid

Uniqueness

2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-(2-oxo-1H-pyridin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c9-6-3-5(1-2-8-6)4-7(10)11;/h1-3H,4H2,(H,8,9)(H,10,11);1H

InChI Key

WAIDKJQLHPKIPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1CC(=O)O.Cl

Origin of Product

United States

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